molecular formula C15H28N2O2 B7111583 tert-butyl 2-[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]propanoate

tert-butyl 2-[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]propanoate

Cat. No.: B7111583
M. Wt: 268.39 g/mol
InChI Key: ACYQPSHXFNUULM-HDYSRYHKSA-N
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Description

tert-butyl 2-[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]propanoate: is a complex organic compound featuring a tert-butyl group and a diazabicyclo nonane structure

Properties

IUPAC Name

tert-butyl 2-[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-11(14(18)19-15(2,3)4)17-12-6-7-13(17)10-16(5)9-8-12/h11-13H,6-10H2,1-5H3/t11?,12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYQPSHXFNUULM-HDYSRYHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)N1C2CCC1CN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC(C)(C)C)N1[C@@H]2CC[C@H]1CN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]propanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the diazabicyclo nonane core through a series of cyclization reactions. The tert-butyl group is then introduced via alkylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]propanoate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its diazabicyclo nonane structure is of particular interest for designing enzyme inhibitors and other bioactive compounds .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
  • tert-butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate

Uniqueness

tert-butyl 2-[(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-9-yl]propanoate is unique due to its specific diazabicyclo nonane structure combined with a tert-butyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

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